Differential Cytotoxicity in Murine Leukemia L1210 Cells: (-)-Merulidial vs. Acetylated and Hydroxylated Derivatives
(-)-Merulidial's cytotoxic activity against L1210 murine leukemia cells is critically dependent on its core dialdehyde structure. Direct comparative data from an SAR study demonstrates that specific chemical modifications abolish this activity. While (-)-Merulidial exhibits an IC50 of 10 μg/mL, the hydroxylated derivative (9β-hydroxymarasm-7-en-5α,8β-dial) is completely inactive (IC50 > 100 μg/mL), and the acetylated derivative (9β-acetoxymarasm-7-en-5α,8β-dial) is also inactive [1]. This underscores the essential role of the unmodified dialdehyde moiety and correct stereochemistry for anti-leukemic activity.
| Evidence Dimension | Cytotoxicity against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | IC50 = 10 μg/mL |
| Comparator Or Baseline | Hydroxylated derivative (9β-hydroxymarasm-7-en-5α,8β-dial) IC50 > 100 μg/mL; Acetylated derivative (9β-acetoxymarasm-7-en-5α,8β-dial) IC50 > 100 μg/mL |
| Quantified Difference | (-)-Merulidial is at least 10-fold more potent than its hydroxylated/acetylated derivatives in this assay. |
| Conditions | L1210 murine leukemia cell line (in vitro cytotoxicity assay). |
Why This Matters
For researchers investigating anti-leukemic leads, this data confirms that (-)-Merulidial, not its easily synthesized derivatives, is the relevant active compound for procurement.
- [1] Anke, H., Sterner, O., & Steglich, W. (1989). Structure-activity relationships for unsaturated dialdehydes. 3. Mutagenic, antimicrobial, cytotoxic, and phytotoxic activities of merulidial derivatives. The Journal of Antibiotics, 42(5), 738-744. View Source
